N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-4-methylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3S/c1-16-6-8-19(9-7-16)14(20)15-11-4-5-12-13(10-11)18(3)23(21,22)17(12)2/h4-5,10H,6-9H2,1-3H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBWOLSWEQNVQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[c][1,2,5]thiadiazole core: This step involves the cyclization of appropriate precursors under oxidative conditions to form the thiadiazole ring.
Introduction of dimethyl and dioxido groups: The core structure is then functionalized with dimethyl and dioxido groups through selective alkylation and oxidation reactions.
Attachment of the piperazine ring: The functionalized thiadiazole core is then coupled with 4-methylpiperazine using a carboxylation reaction to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiadiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylpiperazine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: It is being investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:
Table 1: Structural and Functional Comparison of Heterocyclic Carboxamides
*Estimated molecular formula based on structural analysis.
Key Comparisons:
Core Heterocycle: The target compound’s benzo[c][1,2,5]thiadiazole 2,2-dioxide core is distinct from imidazo-thiazoles (ND-11503) and benzo[d]thiazoles (Compound 10). Nitroimidazole-piperazine hybrids () share the piperazine moiety but utilize a nitroimidazole core, which is critical for antiparasitic activity via radical formation under hypoxic conditions .
Substituent Effects: The 4-methylpiperazine carboxamide in the target compound likely improves aqueous solubility, a feature shared with piperazine-containing analogs in and . In contrast, ND-11503’s dihydrobenzofuran substituent may enhance lipophilicity, favoring membrane penetration .
Synthetic Routes :
- The target compound’s synthesis may involve coupling the benzo-thiadiazole sulfone core with 4-methylpiperazine via carboxamide linkage, analogous to methods for ND-11503 (amide bond formation using carbodiimide reagents) .
- Thiadiazole derivatives () are synthesized via cyclization of thiosemicarbazides, a route distinct from the target compound’s likely multi-step assembly .
Biological Implications :
- While the target compound’s biological data are absent, structurally related 1,3,4-thiadiazoles () and imidazo-thiazoles () exhibit antimicrobial activity, suggesting the sulfone and piperazine groups could synergize for similar effects .
- Piperazine-containing compounds (e.g., ) often target enzymes or receptors via hydrogen bonding and cationic interactions, a mechanism plausible for the target compound .
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylpiperazine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H16N6O3S |
| Molecular Weight | 384.4 g/mol |
| CAS Number | 2034544-18-6 |
The unique structure of this compound includes a benzo[c][1,2,5]thiadiazole moiety and a piperazine ring, which are critical for its biological activities.
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. A study highlighted the structure-activity relationship (SAR) of various thiadiazole derivatives, indicating that certain substitutions enhance antibacterial properties against Gram-positive and Gram-negative bacteria. For instance:
- Substituents : The introduction of specific groups at the C5 and C2 positions of the thiadiazole ring was found to significantly improve antibacterial efficacy. Compounds with piperazine or methylpiperazine moieties displayed enhanced activity compared to those without such substitutions .
Case Study: Antibacterial Screening
In a comparative study involving several thiadiazole derivatives, this compound was evaluated against standard antibiotics like ampicillin and streptomycin. The results indicated that this compound exhibited comparable or superior antibacterial activity against selected strains of bacteria (e.g., Staphylococcus aureus and Escherichia coli) .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. This compound has shown promising results in vitro against various cancer cell lines.
In Vitro Cytotoxicity Assay
A recent study evaluated the cytotoxic effects of this compound on breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The median inhibitory concentration (IC50) values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| HepG2 | 12.5 |
These results suggest that the compound possesses significant cytotoxic activity against these cancer cell lines and may serve as a lead compound for further development in cancer therapy .
While the exact mechanism of action for this compound is not fully elucidated, it is believed to involve interference with cellular processes such as apoptosis induction in cancer cells and disruption of bacterial cell wall synthesis in microbial targets. Studies suggest that similar compounds may inhibit tubulin polymerization or engage in DNA intercalation mechanisms.
Q & A
Q. What are the key considerations for optimizing the synthesis yield of this compound?
The synthesis involves multi-step pathways, including thiadiazole core formation and piperazine coupling. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency due to improved solubility of intermediates .
- Catalyst use : Palladium or copper catalysts may accelerate coupling reactions, but residual metal contamination must be monitored via inductively coupled plasma mass spectrometry (ICP-MS) .
- Temperature control : Reactions often require precise thermal gradients (e.g., 60–80°C for amide bond formation) to avoid side products like hydrolyzed intermediates .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- NMR spectroscopy : H and C NMR are essential for verifying the thiadiazole ring (δ 7.5–8.5 ppm for aromatic protons) and piperazine methyl groups (δ 2.3–2.7 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (expected m/z: ~393.4 for [M+H]) and detects fragmentation patterns unique to the dioxido-thiadiazole moiety .
- Infrared spectroscopy (IR) : Key peaks include N–H stretching (3300 cm) for the carboxamide and S=O vibrations (1150–1250 cm) .
Q. How can researchers screen for potential biological activity?
Initial screens should prioritize:
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC values <10 µM suggesting therapeutic potential .
- Enzyme inhibition studies : Target kinases or proteases due to the compound’s heterocyclic motifs; use fluorescence-based assays (e.g., ADP-Glo™) for high-throughput screening .
Advanced Research Questions
Q. How to resolve contradictory data in biological activity assays?
Discrepancies (e.g., varying IC across studies) may arise from:
- Solubility issues : Use co-solvents (e.g., DMSO:PBS mixtures ≤0.1% v/v) to maintain compound stability .
- Orthogonal assays : Confirm results with complementary methods (e.g., apoptosis via flow cytometry if MTT data is ambiguous) .
- Structural analogs : Compare activity of derivatives (e.g., replacing 4-methylpiperazine with morpholine) to isolate pharmacophore contributions .
Q. What strategies enable structure-activity relationship (SAR) studies?
- Synthetic diversification : Modify substituents on the thiadiazole (e.g., halogenation at position 5) or piperazine (e.g., N-alkylation) to assess steric/electronic effects .
- Computational modeling : Perform docking simulations (e.g., AutoDock Vina) against target proteins (e.g., EGFR kinase) to predict binding affinities .
Q. How to investigate the compound’s stability under physiological conditions?
Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?
- X-ray crystallography : Co-crystallize with target enzymes (e.g., carbonic anhydrase IX) to identify binding motifs .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for piperazine-thiadiazole interactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
